N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,4-benzodioxine core fused with a 1,3-benzothiazole moiety substituted with a methoxy group at position 3. Its molecular formula is C₂₃H₁₉N₃O₄S, with a molecular weight of 433.48 g/mol (SMILES: O1C2=CC=C(C(N(C3=NC4=CC=C(OC)C=C4S3)CC3=CC=CN=C3)=O)C=C2OCC1) . The benzodioxine and benzothiazole moieties are associated with diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for therapeutic exploration.
Propriétés
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-17-5-7-21-18(12-17)25-23(31-21)26(14-15-3-2-8-24-13-15)22(27)16-4-6-19-20(11-16)30-10-9-29-19/h2-8,11-13H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNVBIFZIJTYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1170596-93-6 |
| SMILES Notation | COc1ccc2sc(N(Cc3ccccn3)C(=O)c3ccn(C)n3)nc2c1 |
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit notable anticancer properties. The compound has been shown to interact with various cellular pathways, influencing tumor cell proliferation and apoptosis. In vitro studies have demonstrated its ability to inhibit cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) through mechanisms that include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle progression, preventing cancer cells from dividing.
- Inhibition of Migration : The compound reduces the migratory capabilities of cancer cells, which is crucial in metastasis.
Anti-inflammatory Effects
In addition to anticancer properties, the compound exhibits anti-inflammatory activity. Studies have reported that it decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests that benzothiazole derivatives may also possess neuroprotective effects. These compounds are being studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic uses in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of benzothiazole derivatives:
- In Vitro Cytotoxicity Studies : A study involving various benzothiazole compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, compound B7 showed IC50 values in the low micromolar range against A431 and A549 cells .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Activity : Research highlighted the ability of these compounds to inhibit NF-kB signaling pathways, thereby reducing inflammation markers in cellular models .
Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogues Based on 1,4-Benzodioxine Heterocycles
Evidence from studies on 1,4-benzodioxine-based fused bis-thiadiazole analogs (1–25) highlights structural parallels and divergences . These analogs share the 1,4-benzodioxine core but replace the benzothiazole-pyridinylmethyl system with fused thiadiazole rings. For example:
Key Differences:
- Heterocyclic Systems : The target compound integrates a benzothiazole ring, while analogs 1–25 use 1,3,4-thiadiazole fused with 1,2,4-thiadiazole. This distinction influences electronic properties and binding affinities.
- Substituent Effects : The 5-methoxy group on the benzothiazole in the target compound contrasts with di-hydroxy substitutions (e.g., compound 22 in analogs 1–25), which are critical for α-amylase/α-glucosidase inhibition .
α-Amylase and α-Glucosidase Inhibition
Analogs 1–25 demonstrated IC₅₀ values ranging from 0.70 ± 0.01 μM to 30.80 ± 0.80 μM (α-amylase) and 0.80 ± 0.01 μM to 29.70 ± 0.40 μM (α-glucosidase), outperforming the standard acarbose (IC₅₀ = 12.80 ± 0.10 μM and 12.90 ± 0.10 μM, respectively) . Compound 22, with di-hydroxy substitutions, showed the highest potency (IC₅₀ = 0.70 ± 0.01 μM for α-amylase).
Hypothesized Activity of the Target Compound:
While the target compound’s enzyme inhibition data are unreported, its structure suggests moderate activity. The methoxy group’s electron-donating nature may reduce binding efficiency compared to the hydroxy groups in compound 22. The pyridinylmethyl moiety could enhance solubility but may sterically hinder enzyme interaction.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects:
- Electron-Withdrawing Groups (EWGs) : Hydroxy groups (as in compound 22) enhance hydrogen bonding with enzyme active sites, improving inhibition .
- Heteroaromatic Systems : Thiadiazole rings in analogs 1–25 provide rigid, planar structures favorable for π-π stacking, whereas the benzothiazole-pyridinylmethyl system introduces conformational flexibility.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
